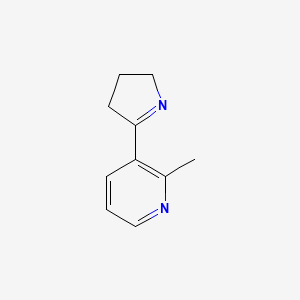

3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

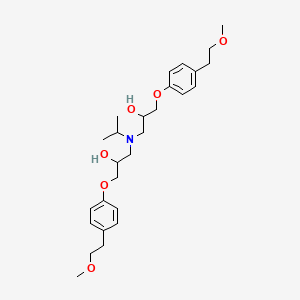

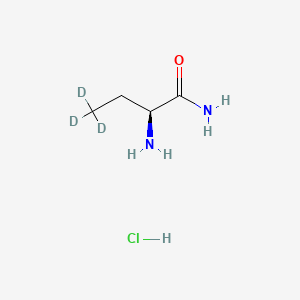

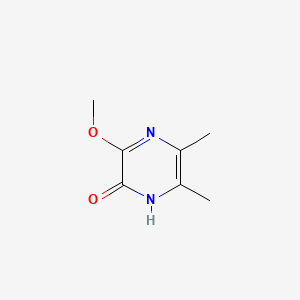

3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is a chemical compound with the molecular formula C9H10N2. It has a molecular weight of 146.1891 .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-pyrroles, which are key components of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, has been reported in the literature. One method involves the hydrogenation and subsequent cyclization of nitro ketones. This reaction has a broad scope and has been used to synthesize a variety of compounds .

Molecular Structure Analysis

The molecular structure of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine consists of a pyrrole ring attached to a pyridine ring. The pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine include a boiling point of 244.7±22.0 °C at 760 mmHg and a vapor pressure of 0.0±0.5 mmHg at 25°C. The compound has an enthalpy of vaporization of 46.2±3.0 kJ/mol .

Aplicaciones Científicas De Investigación

Synthesis of Novel Pyrrole Derivatives

A study by More et al. (2011) developed a novel synthetic methodology for creating diversely substituted novel pyrroline derivatives. This method can be used for synthesizing substituted pyrrolines, pyrroles, and pyrrolidines, which are key intermediates in various chemical syntheses (More et al., 2011).

Coordination Chemistry and Crystal Structure

Meghdadi et al. (2010) studied a compound involving pyrrole which showcases the coordination chemistry and crystal structure of certain pyrrole-based compounds (Meghdadi et al., 2010).

Intermediates in Heterocyclic Synthesis

Nebe et al. (2016) reported the synthesis of various heterocyclic structures containing the pyrrole moiety from 3,4-dihydro-2H-pyrrole-2-carbonitriles. This demonstrates the role of such compounds as intermediates in creating a range of pyrrole-containing heterocycles (Nebe et al., 2016).

Application in Molecular Synthesis

Guseinov et al. (2006) discussed the synthesis of a specific pyrrole derivative, highlighting the broader application of such compounds in molecular synthesis and structural determination (Guseinov et al., 2006).

Supramolecular Reagents and Polymer Synthesis

Aakeröy et al. (2007) synthesized bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents, showcasing the use of pyrrole derivatives in the creation of supramolecular structures (Aakeröy et al., 2007).

Metallo-Supramolecular Polymers

Chen et al. (2014) studied the synthesis of metallo-supramolecular polymers based on pyrrolo[3,4-c]pyrrole derivatives, indicating the role of such compounds in advanced material science (Chen et al., 2014).

Capillary Electrophoresis in Enantiodifferentiation

Kawano et al. (2021) demonstrated the use of a pyrroline derivative in capillary electrophoresis, indicating its role in chiral analysis and separation techniques (Kawano et al., 2021).

Mecanismo De Acción

Target of Action

2-Methyl Myosmine is chemically related to nicotine . It is known to inhibit aromatase, an enzyme that plays a crucial role in the biosynthesis of estrogens . This inhibition is sevenfold more potent than that of nicotine .

Mode of Action

The compound interacts with its target, aromatase, by binding to it and inhibiting its activity . This results in a decrease in the production of estrogens, which can have significant effects on various physiological processes.

Biochemical Pathways

Given its structural similarity to nicotine and its ability to inhibit aromatase, it is likely that it impacts the estrogen biosynthesis pathway .

Pharmacokinetics

Based on its structural similarity to nicotine, it can be hypothesized that it may have similar pharmacokinetic properties .

Result of Action

The inhibition of aromatase by 2-Methyl Myosmine leads to a decrease in the production of estrogens . This can have wide-ranging effects, given the role of estrogens in various physiological processes. Additionally, 2-Methyl Myosmine has been found to release dopamine in adult rats , suggesting potential effects on the nervous system.

Action Environment

Factors such as diet, age, sex, use of certain medications, and smoking itself are known to influence the metabolism of structurally similar compounds like nicotine .

Propiedades

IUPAC Name |

3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6H,3,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURICPYROPBZGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2=NCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652650 |

Source

|

| Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65719-03-1 |

Source

|

| Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.